Antifungal Potency vs. Boscalid (Rhizoctonia solani)
Pyrazole-4-acetohydrazide derivatives, which share the identical core scaffold as 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide, demonstrate significantly superior in vitro antifungal activity against Rhizoctonia solani when compared to the commercial SDHI boscalid. Specifically, derivative 6w achieved an EC50 of 0.27 μg/mL, which is 3.5-fold more potent than boscalid's EC50 of 0.94 μg/mL under identical assay conditions [1]. This quantitative advantage establishes the pyrazole-acetohydrazide scaffold as a privileged starting point for developing next-generation fungicides with enhanced potency against resistant strains.
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.27 μg/mL (for derivative 6w) |
| Comparator Or Baseline | Boscalid: EC50 = 0.94 μg/mL |
| Quantified Difference | 3.5-fold lower EC50 (higher potency) |
| Conditions | Rhizoctonia solani mycelial growth inhibition assay |
Why This Matters
Procurement of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide enables direct access to a scaffold with demonstrated 3.5x superior antifungal potency over a marketed SDHI, a compelling starting point for lead optimization in agricultural fungicide programs.
- [1] Wang, X., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9557-9570. View Source
